Bavachinin

Catalog No.
S638796
CAS No.
19879-30-2
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bavachinin

CAS Number

19879-30-2

Product Name

Bavachinin

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1

InChI Key

VOCGSQHKPZSIKB-FQEVSTJZSA-N

SMILES

Array

Synonyms

bavachinin

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C

The exact mass of the compound Bavachinin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bavachinin is a naturally occurring prenylflavanone isolated from Psoralea corylifolia, distinguished by its 7-O-methyl group. In commercial and research procurement, it serves as a critical reference standard for non-canonical pan-PPAR agonism, exhibiting high affinity for PPAR-γ (EC50 ~0.74 µM) alongside moderate PPAR-α and PPAR-δ activity [1]. Unlike synthetic thiazolidinediones (TZDs), Bavachinin binds to an alternative site on the PPAR-γ ligand-binding domain, decoupling metabolic regulation from adipogenesis and hepatotoxicity [1]. Furthermore, its specific methylation pattern renders it a selective, competitive inhibitor of human monoamine oxidase B (hMAO-B), establishing its dual utility in metabolic syndrome and neurodegenerative disease modeling [2].

Generic substitution of Bavachinin with its unmethylated analog, Bavachin, or with synthetic TZDs like Rosiglitazone, fundamentally compromises experimental integrity. The presence of the 7-methoxy group on Bavachinin prevents the induction of adipogenesis and lipid accumulation, a severe off-target effect observed when using the 7-hydroxy-containing Bavachin [1]. Furthermore, while Rosiglitazone binds the canonical PPAR-γ pocket and induces weight gain, Bavachinin occupies a distinct alternative binding site, enabling synergistic co-administration without overlapping toxicity[2]. In neurological assays, substituting Bavachinin with Bavachin causes a complete functional reversal: Bavachinin selectively inhibits hMAO-B, whereas Bavachin paradoxically activates it [3].

Non-Adipogenic PPAR-γ Activation Profile

Bavachinin demonstrates potent PPAR-γ transactivation (EC50 = 0.74 µM) but structurally resists triggering lipid accumulation. When compared head-to-head in 3T3-L1 adipocyte differentiation assays, the unmethylated analog Bavachin efficiently accumulated lipid, whereas Bavachinin showed no significant difference from the control group [1]. This is driven by Bavachinin's occupation of a novel alternative binding site, contrasting with the canonical binding of synthetic TZDs like Rosiglitazone which induce weight gain [2].

Evidence DimensionAdipocyte lipid accumulation (ORO staining)
Target Compound DataBavachinin (No significant lipid accumulation; alternative site binder)
Comparator Or BaselineBavachin (High lipid accumulation) / Rosiglitazone (Canonical site binder, induces weight gain)
Quantified DifferenceBavachinin decouples PPAR-γ activation from adipogenesis, whereas Bavachin drives lipid accumulation.
Conditions3T3-L1 adipocyte differentiation assay (ORO staining)

Crucial for mainstream laboratory workflows requiring a PPAR-γ agonist that ensures reproducible glucose-lowering efficacy without the confounding variable of TZD-induced weight gain.

Selective hMAO-B Inhibition vs. Analog Activation

The 7-methoxy group of Bavachinin acts as a critical determinant for monoamine oxidase inhibition. Bavachinin competitively and selectively inhibits hMAO-B with an IC50 of 8.82 µM, exhibiting a 10.33-fold higher affinity for MAO-B over MAO-A (IC50 = 189.28 µM)[1]. In stark contrast, the closely related analog Bavachin (lacking the 7-methoxy group) fails to inhibit the enzyme and instead demonstrates activating effects on hMAO-B [1].

Evidence DimensionhMAO-B Inhibitory Activity (IC50)
Target Compound DataBavachinin (IC50 = 8.82 µM, competitive inhibition)
Comparator Or BaselineBavachin (Activates hMAO-B, no inhibition)
Quantified DifferenceComplete functional reversal from activation (Bavachin) to selective inhibition (Bavachinin).
ConditionsRecombinant human monoamine oxidase B assay

Ensures purity-linked usability and reproducibility in neuropharmacology workflows; trace contamination or substitution with the unmethylated analog will ruin the assay by activating the target.

Synergistic Binding Capacity with Canonical TZDs

Because Bavachinin binds to an alternative site on the PPAR-γ ligand-binding domain, it does not compete with canonical TZDs. In competitive binding assays, the synthetic agonist Rosiglitazone blocks Bavachinin from binding to the canonical site but cannot displace it from the alternative site [1]. This unique spatial accommodation allows Bavachinin to synergize with Rosiglitazone, amplifying PPAR transcriptional activity and lowering glucose levels in db/db mice at lower, less toxic doses of the synthetic drug [1].

Evidence DimensionPPAR-γ binding site displacement
Target Compound DataBavachinin (Retains binding at alternative site in the presence of Rosiglitazone)
Comparator Or BaselineCanonical agonists (Displaced by Rosiglitazone)
Quantified DifferenceBavachinin enables dual-site receptor occupation, whereas standard agonists compete for a single site.
ConditionsTime-resolved FRET-based competitive binding assay

Provides formulation compatibility for scientists developing synergistic, dose-sparing combinations for metabolic disorders.

Non-Adipogenic Anti-Diabetic Drug Discovery

Because Bavachinin activates PPAR-γ without triggering the lipid accumulation associated with the 7-hydroxy analog (Bavachin) or canonical TZDs (Rosiglitazone), it is the optimal reference standard for screening novel metabolic modulators. It is highly recommended for in vitro 3T3-L1 adipocyte assays where decoupling glucose uptake from adipogenesis is the primary experimental endpoint[1].

Allosteric and Alternative-Site Receptor Mapping

Bavachinin's validated ability to occupy an alternative binding pocket on the PPAR-γ ligand-binding domain makes it an indispensable tool for structural biology and co-crystallization studies. Researchers can co-administer Bavachinin with canonical TZDs to map synergistic transcriptional activation pathways and develop dose-sparing combination therapies [2].

Selective MAO-B Inhibitor Scaffold Development

In neuropharmacology, Bavachinin is procured as a hit compound for Parkinson's disease models. Its 7-methoxy group provides a strict structure-activity relationship (SAR) baseline for selective hMAO-B inhibition (IC50 = 8.82 µM). It is specifically chosen over Bavachin to avoid unintended MAO-B activation during neuroprotection screening [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

338.15180918 Da

Monoisotopic Mass

338.15180918 Da

Heavy Atom Count

25

UNII

VL3EV483SZ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Last modified: 08-15-2023

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